molecular formula C21H24Cl3NO9S B1366435 Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside CAS No. 278784-83-1

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

Cat. No. B1366435
CAS RN: 278784-83-1
M. Wt: 572.8 g/mol
InChI Key: AZDNCEYOFMNMSH-FQBWVUSXSA-N
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Description

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C21H24Cl3NO9S and its molecular weight is 572.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Glycosylation Reactions

Phenyliodine bis(trifluoroacetate) (PIFA), combined with trifluoromethanesulfonic acid, activates glycosylation reactions involving phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-D-galactopyranoside and similar compounds. This activation facilitates reactions with a range of alkanols and sterically hindered terpenoid alcohols, leading to the synthesis of β-glycosides and disaccharides with D-glucosamine or D-galactosamine units (Kajimoto, Morimoto, Ogawa, Dohi, & Kita, 2015).

2. Synthesis of Specific Glycosides

The synthesis of p-aminophenyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside, a compound related to phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside, has been explored. This compound serves as a ligand in affinity chromatography for purifying 2-acetamido-2-deoxy-β-D-glucosidase (Jones, Shah, Kosman, & Bahl, 1974).

3. Involvement in Oligosaccharide Synthesis

Compounds similar to phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside play a crucial role in the synthesis of oligosaccharides. For example, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is used in the synthesis of complex oligosaccharides, which are essential in studying various biological processes (Cheshev, Kononov, Tsvetkov, Shashkov, & Nifantiev, 2002).

4. Applications in Affinity Chromatography

Compounds structurally related to phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside are synthesized for use in affinity chromatography. These synthesized glycosides aid in the purification of specific enzymes, demonstrating their utility in biochemical research and enzyme studies (Jones et al., 1974).

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNCEYOFMNMSH-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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